

# A Technical Guide to the Physical and Structural Properties of Barium Hydroxide Monohydrate

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Compound of Interest		
Compound Name:	Barium hydroxide monohydrate	
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This technical guide provides a comprehensive overview of the physical appearance and crystal structure of **barium hydroxide monohydrate** (Ba(OH)<sub>2</sub>·H<sub>2</sub>O), a compound of significant interest in various chemical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the physicochemical properties of this compound.

## **Physical Appearance**

**Barium hydroxide monohydrate** is a white solid material.[1][2] Depending on the method of preparation and handling, it can be found in several forms, including a granular substance, a fine powder, or as crystalline particles.[1] It is generally described as a clear, white, and odorless powder.

### **Physicochemical Properties**

**Barium hydroxide monohydrate** exhibits distinct physical and chemical properties that are critical for its application. The compound is a strong base and is slightly soluble in water. Key quantitative physical data are summarized in Table 1.



Property	Value	Reference
Molecular Formula	Ba(OH)2·H2O	[3]
Molecular Weight	189.36 g/mol	[3]
Density	3.743 g/cm <sup>3</sup>	[1]
Melting Point	300 °C	[1]
Appearance	White solid	[1][2]

Table 1: Physical Properties of Barium Hydroxide Monohydrate

## Crystal Structure Structural Overview of Ba(OH)<sub>2</sub>·H<sub>2</sub>O

**Barium hydroxide monohydrate** adopts a layered, monoclinic crystal structure.[1] In this arrangement, the barium (Ba<sup>2+</sup>) centers are characterized by a square antiprismatic geometry. Each barium ion is coordinated to two water ligands and six hydroxide ligands. These hydroxide ligands act as bridges, being doubly and triply coordinated to neighboring barium centers, which gives rise to the layered nature of the crystal.[1]

### **Crystallographic Data**

Detailed crystallographic data for **barium hydroxide monohydrate** (Ba(OH)<sub>2</sub>·H<sub>2</sub>O) is not readily available in the public domain literature. However, extensive studies have been conducted on the closely related octahydrate form, Ba(OH)<sub>2</sub>·8H<sub>2</sub>O. For illustrative purposes and to provide insight into the crystallography of hydrated barium hydroxide, the data for the octahydrate is presented in Table 2. It is important to note that while the coordination environment of the barium ion is different in the octahydrate (where it is coordinated by eight water molecules), this data provides a valuable reference for the crystallographic analysis of related compounds.[4][5][6]



Parameter	Value (for Ba(OH)2·8H2O)	Reference
Crystal System	Monoclinic	[4]
Space Group	P21/n	[4]
a	9.35 Å	[4]
b	9.28 Å	[4]
С	11.87 Å	[4]
β	99°	[4]
Formula Units (Z)	4	[4]

Table 2: Crystallographic Data for Barium Hydroxide Octahydrate (Ba(OH)2·8H2O)

# Experimental Protocols Synthesis of Barium Hydroxide Monohydrate

**Barium hydroxide monohydrate** can be prepared through the hydration of barium oxide (BaO) or by heating the octahydrate form. A common laboratory-scale synthesis involves dissolving barium oxide in water, which crystallizes as the octahydrate. The monohydrate is then obtained by heating the octahydrate in air.[1]

# Determination of Crystal Structure by Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like **barium hydroxide monohydrate** is typically achieved through single-crystal X-ray diffraction. The following is a generalized experimental protocol that would be applicable.

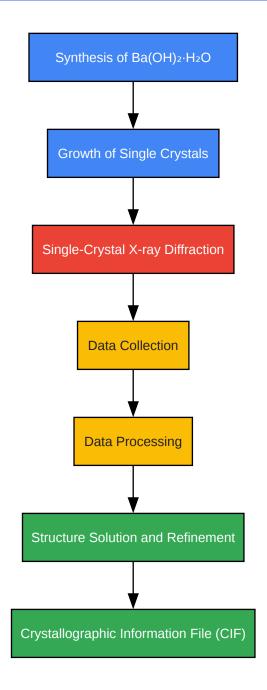
 Crystal Growth: High-quality single crystals of Ba(OH)<sub>2</sub>·H<sub>2</sub>O are grown, for instance, by slow evaporation of a saturated aqueous solution or by carefully controlled heating of the octahydrate. The quality of the crystal is paramount for obtaining high-resolution diffraction data.



- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
  crystal is cooled (e.g., to 100 K) to reduce thermal vibrations of the atoms. X-rays (commonly
  Cu Kα or Mo Kα radiation) are directed at the crystal. As the crystal is rotated, a series of
  diffraction patterns are collected by a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted beams are integrated.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction patterns.

# Workflow for Structural Characterization of Ba(OH)<sub>2</sub>·H<sub>2</sub>O





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Caption: Workflow for the Synthesis and Structural Characterization of Ba(OH)<sub>2</sub>·H<sub>2</sub>O.

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- To cite this document: BenchChem. [A Technical Guide to the Physical and Structural Properties of Barium Hydroxide Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256788#physical-appearance-and-crystal-structure-of-ba-oh-h-o]

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